(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride
Overview
Description
(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride is a useful research compound. Its molecular formula is C21H24ClCuN2 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride is the copper-carbene bond. This bond is a key component in the structure of the compound and plays a crucial role in its mechanism of action .
Mode of Action
The compound this compound interacts with its target through the insertion of formaldehyde into the copper-carbene bond . This interaction results in the formation of an unusual dimer, which is assumed to have formed via the insertion of formaldehyde into the copper-carbon bond in an N-heterocyclic carbene complex of copper(I) chloride .
Biochemical Pathways
The affected pathway involves the chemistry of N-heterocyclic carbene (NHC) ligands, which is prominent within the landscape of inorganic and organometallic chemistry . The insertion of formaldehyde into the copper-carbene bond leads to changes in the structure of the compound, affecting the downstream effects of this pathway .
Pharmacokinetics
The stability of the compound when isolated in the solid state is noted, but solutions show signs of oxidation upon standing for prolonged periods, especially when they are prepared in coordinating solvents such as thf or acetonitrile .
Result of Action
The molecular and cellular effects of the action of this compound involve the formation of a binuclear molecule with a crystallographically centrosymmetric Cu2O2 central core . The copper centres are further ligated by two chloride ligands, resulting in the CuII atoms residing in a distorted square-planar environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound displays signs of oxidation upon standing for prolonged periods, especially when prepared in coordinating solvents . This suggests that the stability of the compound can be influenced by the presence of oxygen and the type of solvent used .
Biochemical Analysis
Biochemical Properties
(1,3-Dimesityl-1H-imidazol-3-ium-2-yl) copper chloride plays a crucial role in biochemical reactions, particularly as a catalyst. The compound interacts with various enzymes and proteins, facilitating reactions that would otherwise be inefficient or slow. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, enhancing their activity and stability. The nature of these interactions often involves the coordination of the copper center with the active sites of the enzymes, leading to a more favorable reaction environment .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the copper center to biomolecules, which can result in enzyme inhibition or activation. This binding can lead to conformational changes in the enzyme structure, thereby altering its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects, such as alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, toxic or adverse effects can occur, including oxidative damage and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. These interactions are crucial for understanding the compound’s impact on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability .
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;copper(1+);chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.ClH.Cu/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;1H;/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQRNHTTZWNLMH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.[Cl-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClCuN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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